molecular formula C18H19ClN6O3S B2705209 3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421498-53-4

3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2705209
CAS RN: 1421498-53-4
M. Wt: 434.9
InChI Key: YUKCRMIXDXTDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It is part of a series of newly synthesized derivatives designed to contain chlorine atoms in positions 4 and 6 . These compounds have been tested in vitro against selected human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives . For example, a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and sodium methoxide was refluxed in methanol for 2 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The crystal structure of a related compound shows a three-dimensional extended network .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Scientific Research Applications

Antimicrobial Activity Studies Research indicates that derivatives of benzenesulfonamide, including compounds structurally related to 3-chloro-4-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant in vitro antimicrobial activity against several strains of microbes, demonstrating their potential as templates for developing new antimicrobial agents. The structural elucidation of these compounds utilized techniques such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, highlighting their complex and diverse chemical nature (Desai, Makwana, & Senta, 2016).

Degradation of Herbicides Another significant application is in the environmental biodegradation of herbicides like chlorimuron-ethyl, a compound related to this compound. Aspergillus niger, a fungus, has been shown to degrade chlorimuron-ethyl, indicating the potential of employing microorganisms to mitigate the environmental impact of such herbicides. This degradation process involves cleaving the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of metabolites that are less harmful to the environment (Sharma, Banerjee, & Choudhury, 2012).

Antifungal Screening Compounds with a structural basis in benzenesulfonamide have also been synthesized and screened for their antifungal activity. These studies contribute to the discovery of new antifungal agents, with some compounds showing potent activity against Aspergillus niger & Aspergillus flavus. This underscores the potential of these compounds in developing new treatments for fungal infections, with the synthesis route and structural analysis providing insights into their pharmacological activities (Gupta & Halve, 2015).

properties

IUPAC Name

3-chloro-4-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3S/c1-28-15-6-5-13(10-14(15)19)29(26,27)24-9-8-21-17-11-18(23-12-22-17)25-16-4-2-3-7-20-16/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCRMIXDXTDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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